molecular formula C15H13FO B8667760 1-(4-Fluorophenyl)-1-phenylpropan-2-one CAS No. 18928-99-9

1-(4-Fluorophenyl)-1-phenylpropan-2-one

Cat. No.: B8667760
CAS No.: 18928-99-9
M. Wt: 228.26 g/mol
InChI Key: JUCGMKHMQHYVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-1-phenylpropan-2-one is a ketone derivative featuring two aromatic rings: a fluorophenyl group at the 4-position and a phenyl group attached to a propan-2-one backbone. The fluorine substituent at the para position of the aromatic ring introduces electronegativity and lipophilicity, which may influence molecular interactions in chemical or biological systems.

Properties

CAS No.

18928-99-9

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-phenylpropan-2-one

InChI

InChI=1S/C15H13FO/c1-11(17)15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3

InChI Key

JUCGMKHMQHYVQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Key Features Reference
This compound 4-F (Ph), Ph (C1) High electronegativity from fluorine; planar aromatic systems. Target
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) Br (p-A), I (m-A), F (p-B) High potency (IC₅₀ = 4.7 μM); halogen electronegativity enhances activity.
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) Cl (p-A), I (m-A), OCH₃ (p-B) Lower potency (IC₅₀ = 13.82 μM) due to methoxy’s electron-donating effect.
4-FMC (1-(4-Fluorophenyl)-2-(methylamino)propan-1-one) 4-F (Ph), NHCH₃ (C2) Cathinone derivative; interacts with CNS targets via amino group.
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-F (Ph), OCH₃ (Ph), α,β-unsaturated ketone Chalcone backbone; methoxy reduces potency compared to fluorine.
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-C₂H₅ (Ph), CH₃ (C2) Increased lipophilicity from ethyl group; no electronegative substituents.

Key Observations:

  • Electronegativity and Bioactivity: Fluorine’s high electronegativity correlates with enhanced inhibitory activity in chalcones (e.g., 2j vs. 2h). Replacement of fluorine with methoxy (electron-donating) in ring B increases IC₅₀ by ~3-fold .
  • Steric Effects: Bulky substituents (e.g., ethyl in ) may hinder molecular packing or target binding compared to smaller groups like fluorine.
  • Backbone Variation: The α,β-unsaturated ketone in chalcones (e.g., ) enables conjugation, altering electronic properties and reactivity compared to saturated ketones like this compound.

Table 2: Comparative Bioactivity Data

Compound Class Example Compound Activity (IC₅₀ or Notes) Reference
Non-piperazine chalcones Cardamonin IC₅₀ = 4.35 μM (highest activity among chalcones)
Piperazine chalcones Cluster 12 compounds Lower activity than non-piperazine analogs (IC₅₀ > 4.7 μM)
Cathinones 4-FMC Psychoactive via monoamine transporter inhibition
Arylpropanones This compound No direct activity data; inferred from substituent trends. N/A

Key Trends:

  • Chalcones with hydroxyl or halogen substituents at the para position (e.g., 2j) exhibit superior inhibitory activity compared to methoxy-substituted analogs .
  • The absence of an α,β-unsaturated system in this compound may reduce its reactivity compared to chalcones but could improve metabolic stability.
  • Cathinones like 4-FMC demonstrate distinct pharmacological profiles due to the amino group, highlighting the importance of backbone functionalization .

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